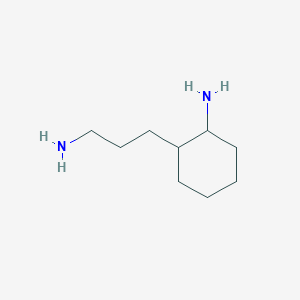
2-(3-Aminopropyl)-cyclohexylamine
Cat. No. B8429763
Key on ui cas rn:
29667-75-2
M. Wt: 156.27 g/mol
InChI Key: HZLNPTRTHJTESP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05239120
Procedure details


Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket), installed up-stream of the hydrogenation reactor and packed with 70.0 g (100 g) of γ-aluminum oxide in he form of 1.5 mm extrudates, there were passed upwardly, per hour, 10.7 g of 2-(2-cyanoethyl)-cyclohexanone (purity 97.5%, 0.069 mole) and 500 ml of liquid ammonia (300 g, 17.6 moles) at a pressure of 250 bar and a temperature of 80° C. Hydrogen was then added to the stream at a rate of 60 standard liters (2.7 moles) per hour, and the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 130° C. Gas-chromatographic analysis of the hydrogenation product gave 86.3% of 2-(3-aminopropyl)-cyclohexylamine and 7.9% of decahydroquinoline, corresponding to a yield of 2-(3-aminopropyl)-cyclohexylamine of 87.1% of theory.
[Compound]
Name
γ-aluminum oxide
Quantity
70 g
Type
reactant
Reaction Step One




[Compound]
Name
60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
liquid
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers


|
REACTION_CXSMILES
|
[C:1]([CH2:3][CH2:4][CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][C:6]1=O)#[N:2].[NH3:12].[H][H]>>[NH2:2][CH2:1][CH2:3][CH2:4][CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH:6]1[NH2:12].[NH:2]1[CH:10]2[CH:5]([CH2:6][CH2:7][CH2:8][CH2:9]2)[CH2:4][CH2:3][CH2:1]1
|
Inputs


Step One
[Compound]
|
Name
|
γ-aluminum oxide
|
|
Quantity
|
70 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
10.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)CCC1C(CCCC1)=O
|
Step Three
|
Name
|
|
|
Quantity
|
300 g
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Four
Step Five
[Compound]
|
Name
|
liquid
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
form of 1.5 mm extrudates, there
|
WAIT
|
Type
|
WAIT
|
|
Details
|
were passed upwardly, per hour
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a temperature of 80° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a temperature of 130° C
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NCCCC1C(CCCC1)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 86.3% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1CCCC2CCCCC12
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 7.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
